Cyclohexane, 1-ethyl-3-methyl-, cis-
Overview
Description
Cyclohexane, 1-ethyl-3-methyl-, cis- is an organic compound with the molecular formula C₉H₁₈ It is a stereoisomer of cyclohexane, characterized by the presence of an ethyl group and a methyl group on the cyclohexane ring in a cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-ethyl-3-methylcyclohexane can be achieved through several methods. One common approach involves the hydrogenation of 1-ethyl-3-methylcyclohexene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is typically carried out at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of cis-1-ethyl-3-methylcyclohexane may involve the catalytic hydrogenation of the corresponding cyclohexene derivative. The process is optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: cis-1-Ethyl-3-methylcyclohexane can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert cis-1-ethyl-3-methylcyclohexane to its corresponding alkanes. Catalytic hydrogenation is a typical method used for this purpose.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group. Halogenation using chlorine or bromine is a common example.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous solution under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Reduction: Formation of fully saturated alkanes.
Substitution: Formation of halogenated cyclohexane derivatives.
Scientific Research Applications
cis-1-Ethyl-3-methylcyclohexane has several applications in scientific research:
Chemistry: Used as a model compound to study stereochemistry and conformational analysis of cyclohexane derivatives.
Biology: Investigated for its potential interactions with biological membranes and its effects on membrane fluidity.
Medicine: Explored for its potential use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized as a solvent and intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of cis-1-ethyl-3-methylcyclohexane involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways by altering the conformation and dynamics of biological membranes, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
trans-1-Ethyl-3-methylcyclohexane: The trans isomer of the compound, where the ethyl and methyl groups are on opposite sides of the cyclohexane ring.
1-Ethyl-2-methylcyclohexane: A positional isomer with the ethyl and methyl groups on adjacent carbon atoms.
1-Ethyl-4-methylcyclohexane: Another positional isomer with the ethyl and methyl groups on opposite carbon atoms of the cyclohexane ring.
Uniqueness
cis-1-Ethyl-3-methylcyclohexane is unique due to its specific stereochemistry, which influences its physical and chemical properties. The cis configuration results in distinct conformational preferences and steric interactions compared to its trans and positional isomers. This uniqueness makes it valuable for studying stereochemical effects and for applications requiring specific molecular configurations.
Properties
IUPAC Name |
(1S,3R)-1-ethyl-3-methylcyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-3-9-6-4-5-8(2)7-9/h8-9H,3-7H2,1-2H3/t8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDVMPHNQKRNNS-BDAKNGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCC[C@H](C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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